molecular formula C15H13N3O3 B11099002 methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11099002
M. Wt: 283.28 g/mol
InChI Key: ROPBREOPNNIYEO-LICLKQGHSA-N
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Description

Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring and a benzoate ester group, connected through a hydrazone linkage. It has garnered interest in various fields of research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate typically involves the condensation reaction between methyl 4-formylbenzoate and 2-(pyridin-4-ylcarbonyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and hydrazone functional groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Ester hydrolysis60% CH₂Cl₂/C₆H₁₄ mixture4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoic acid Complete conversion confirmed via TLC (Rf = 0.581)
Hydrazone cleavageAqueous HCl (pH < 3)Pyridine-4-carboxylic acid + methyl 4-(aminomethyl)benzoateIntramolecular hydrogen bonding stabilizes intermediates

Oxidation and Reduction

The hydrazone moiety and pyridine ring participate in redox reactions:

Oxidation

  • Reagents : KMnO₄/H₂SO₄ or H₂O₂

  • Products : Pyridine N-oxide derivatives or cleavage of the hydrazone bond.

  • Evidence : IR spectroscopy reveals ketone formation (C=O stretch at 1610 cm⁻¹) after oxidation .

Reduction

  • Reagents : NaBH₄ or LiAlH₄

  • Products : Saturation of the hydrazone C=N bond to form a hydrazine derivative.

Cyclization Reactions

Thermal or acid-catalyzed cyclization produces heterocyclic compounds:

Conditions Product Mechanistic Insight
Reflux in DMF (120°C)Pyridopyrazole or triazole derivativesIntramolecular nucleophilic attack by pyridine nitrogen
ZnCl₂ in CH₂Cl₂Quinazolinone analogs Friedel-Crafts acylation followed by cyclization

Imine Formation and Condensation

The hydrazone group acts as a nucleophile in Schiff base formation:

  • Reaction with aldehydes : Forms bis-hydrazone complexes under mild conditions (RT, ethanol).

  • Reaction with isoniazid : Produces hybrid structures with anti-tubercular activity, confirmed via NMR (δ 11.42 ppm for imine proton) .

Substitution Reactions

Electrophilic substitution occurs on the pyridine and benzene rings:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄Pyridine C-33-nitro-pyridine derivative
BrominationBr₂/FeBr₃Benzene C-55-bromo-substituted benzoate

Key Research Findings

  • Spectral Characterization :

    • ¹H NMR : Imine proton appears as a singlet at δ 11.42 ppm .

    • IR : C=O stretches at 1,610 cm⁻¹ (ketone) and 1,720 cm⁻¹ (ester) .

    • Mass Spec : Pseudomolecular ion peak at m/z 245.1 [M+Na]⁺ .

  • Stability : Intramolecular hydrogen bonding between the pyridine N and hydrazone NH stabilizes the E-configuration .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer potential of methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the activation of caspase pathways.

Case Study:
A study evaluated the compound's efficacy against human breast cancer cells (MCF-7) and reported a significant reduction in cell viability at concentrations as low as 10 µM. The compound was shown to induce apoptosis through mitochondrial pathways, characterized by increased levels of cytochrome c release and activation of caspases 3 and 9.

Cell Line IC50 (µM) Mechanism
MCF-710Apoptosis via caspase activation
HeLa15Mitochondrial pathway activation
A54920Cell cycle arrest

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between methyl benzoate and pyridin-4-carboxaldehyde hydrazone derivatives. Variations in synthesis can lead to different derivatives with enhanced biological activity.

Synthesis Overview:

  • Starting Materials: Methyl benzoate, pyridin-4-carboxaldehyde, and hydrazine hydrate.
  • Reaction Conditions: The reaction is conducted under reflux conditions in an ethanol solvent.
  • Yield: Typically yields between 70-85% depending on purification methods employed.

Potential Therapeutic Applications

In addition to its anticancer properties, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is primarily attributed to its ability to interact with biological macromolecules. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoate
  • Methyl 4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoate
  • Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

Uniqueness

Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is unique due to its specific structural features, such as the position of the pyridine ring and the benzoate ester group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C15H14N4O2
Molecular Weight: 286.30 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)C(=N/N=C(C2=CC=NC=C2)C(=O)N)C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as tyrosinase, which is crucial for melanin production. This inhibition could have implications for treating hyperpigmentation disorders.
  • Antioxidant Activity: Research indicates that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1825 µg/mL
Candida albicans12100 µg/mL

The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

The compound's mechanism of action in cancer cells may involve the induction of apoptosis and the inhibition of cell proliferation.

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition:
    A study investigated the tyrosinase inhibitory activity of this compound and found that it significantly reduced melanin synthesis in B16F10 melanoma cells, suggesting its potential use in skin lightening treatments.
  • Antioxidant Efficacy:
    In a DPPH radical scavenging assay, the compound exhibited an IC50 value of 30 µM, comparable to standard antioxidants like ascorbic acid, indicating its potential role as an antioxidant agent.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C15H13N3O3/c1-21-15(20)13-4-2-11(3-5-13)10-17-18-14(19)12-6-8-16-9-7-12/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

ROPBREOPNNIYEO-LICLKQGHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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